Euojaponine D
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Overview
Description
Euojaponine D is a sesquiterpene alkaloid derived from the plant Euonymus japonica, belonging to the Celastraceae family . This compound is known for its potent insecticidal activity and has been the subject of various scientific studies due to its unique chemical structure and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Euojaponine D is typically isolated from the root bark of Euonymus japonica through a series of extraction and purification processes. The isolation involves solvent extraction followed by chromatographic techniques to purify the compound
Industrial Production Methods: Industrial production of this compound is not widely established due to its complex structure and the challenges associated with large-scale synthesis. Most available quantities are obtained through natural extraction from Euonymus japonica .
Chemical Reactions Analysis
Types of Reactions: Euojaponine D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity and stability.
Substitution: Substitution reactions can introduce new functional groups into the molecule, potentially enhancing its biological properties.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of this compound.
Scientific Research Applications
Euojaponine D has several scientific research applications, including:
Chemistry: It serves as a model compound for studying sesquiterpene alkaloids and their chemical properties.
Biology: The compound’s insecticidal activity makes it a valuable tool for studying pest control mechanisms.
Medicine: Research is ongoing to explore its potential anti-inflammatory and anticancer properties.
Mechanism of Action
Euojaponine D exerts its effects primarily through its interaction with specific molecular targets in insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect . The exact molecular pathways involved are still under investigation, but it is believed to interfere with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
- Euojaponine F
- Euojaponine G
- Euojaponine J
- Euojaponine K
Comparison: Euojaponine D is unique among its analogs due to its specific structural features and potent insecticidal activity . While other Euojaponines share similar sesquiterpene alkaloid structures, this compound’s distinct functional groups contribute to its enhanced biological activity .
Properties
CAS No. |
128397-42-2 |
---|---|
Molecular Formula |
C41H47NO17 |
Molecular Weight |
825.8 g/mol |
IUPAC Name |
[(1S,3R,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate |
InChI |
InChI=1S/C41H47NO17/c1-20-15-16-27-26(14-11-17-42-27)37(50)53-18-38(6)28-29(54-22(3)44)33(56-24(5)46)40(19-52-21(2)43)34(58-36(49)25-12-9-8-10-13-25)30(55-23(4)45)32(57-35(20)48)39(7,51)41(40,59-38)31(28)47/h8-14,17,20,28-34,47,51H,15-16,18-19H2,1-7H3/t20?,28-,29-,30+,31-,32+,33-,34+,38+,39+,40-,41+/m1/s1 |
InChI Key |
ZJRDCQWLAILQHR-AEBASKNGSA-N |
Isomeric SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OC[C@]3([C@@H]4[C@H]([C@H]([C@@]5([C@H]([C@H]([C@@H]([C@]([C@]5([C@@H]4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4O)O3)(C)O)OC1=O)OC(=O)C)OC(=O)C6=CC=CC=C6)COC(=O)C)OC(=O)C)OC(=O)C)C |
128397-44-4 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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